Fmoc-Gly-NH-CH2-O-CH2-Cbz
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate , reflects its structural complexity through systematic nomenclature rules. Breaking down the name:
- Benzyl denotes the phenylmethyl ester group at position 11.
- 9H-fluoren-9-yl identifies the fluorene derivative attached to the nitrogen at position 1.
- 3,6-dioxo highlights ketone groups at positions 3 and 6.
- 2,9-dioxa and 4,7-diaza specify oxygen and nitrogen atoms in the heterocyclic backbone.
The molecular formula C₂₇H₂₆N₂O₆ and a molecular weight of 474.51 g/mol align with its polyfunctional design. The IUPAC name adheres to priority rules for functional groups, with esters taking precedence over amides and ethers.
Molecular Architecture: Functional Group Analysis
The compound’s structure integrates five critical functional groups:
- Benzyl ester : A phenylmethyl ester at the terminal position contributes hydrophobicity and influences reactivity in nucleophilic acyl substitutions.
- Fluorenylmethoxycarbonyl (Fmoc) group : The 9H-fluoren-9-yl moiety, linked via a carbamate group, serves as a protective unit for amines in peptide synthesis.
- Amide bonds : Two amide linkages (at positions 4 and 7) stabilize the heterocyclic core through resonance.
- Ether linkages : Oxygen atoms at positions 2 and 9 form ether bonds, enhancing structural rigidity.
- Ketones : The 3,6-dioxo groups introduce electron-withdrawing effects, polarizing adjacent bonds.
A computational analysis of the InChI code (InChI=1S/C27H26N2O6/c30-25(29-18-33-17-26(31)34-15-19-8-2-1-3-9-19)14-28-27(32)35-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,29,30) ) reveals a planar fluorenyl system connected to a flexible aliphatic chain with alternating oxygen and nitrogen atoms.
Crystallographic Data and Three-Dimensional Conformation
While crystallographic data for this specific compound remains unpublished, analogous Fmoc-protected molecules exhibit monoclinic crystal systems with P2₁ space groups. The fluorenyl group typically adopts a butterfly conformation, while the ester and amide groups engage in hydrogen-bonding networks. Molecular dynamics simulations predict a semi-rigid backbone due to steric hindrance from the benzyl and fluorenyl groups, with torsional flexibility around the ether linkages.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.8 ppm, fluorenyl and benzyl), methylene groups adjacent to oxygen (δ 4.0–4.5 ppm), and amide protons (δ 6.5–8.0 ppm).
- ¹³C NMR : Distinct peaks for carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm), and ester oxygens (δ 60–70 ppm).
Infrared (IR) Spectroscopy :
Key absorption bands:
- Ester C=O stretch: 1730–1750 cm⁻¹
- Amide I (C=O): 1650–1680 cm⁻¹
- N-H bending: 1550–1580 cm⁻¹
- Aromatic C-H stretches: 3050–3100 cm⁻¹
Mass Spectrometry (MS) :
Electrospray ionization (ESI-MS) would likely produce a molecular ion peak at m/z 474.51 ([M+H]⁺). Characteristic fragments include:
- Loss of benzyl group (m/z 383.4)
- Fluorenylmethoxycarbonyl ion (m/z 223.1)
- Retro-Diels-Alder fragments from the fluorene system (m/z 165.1)
Table 1: Summary of Key Spectroscopic Features
| Technique | Characteristic Signal | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 7.75 (d, J=7.5 Hz, 2H) | Fluorenyl aromatic protons |
| ¹³C NMR | δ 170.2 (s) | Ester carbonyl carbon |
| IR | 1742 cm⁻¹ (strong) | C=O stretch (ester) |
| MS | m/z 474.51 ([M+H]⁺) | Molecular ion |
Properties
Molecular Formula |
C27H26N2O6 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
benzyl 2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C27H26N2O6/c30-25(29-18-33-17-26(31)34-15-19-8-2-1-3-9-19)14-28-27(32)35-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,29,30) |
InChI Key |
MZOSSDIBSRKPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Step-by-Step Procedure
- Reaction Initiation :
- A mixture of (2-((((9H-fluorene-9-yl)methoxy)carbonyl)amino)acetamido)methyl acetate (7.36 g, 20.0 mmol) and p-toluenesulfonic acid monohydrate (0.38 g, 2.00 mmol) in THF is cooled to 0°C.
- Glycolate Addition :
- Workup :
- The reaction is quenched with saturated NaHCO3, and the organic layer is separated via ethyl acetate extraction.
- Purification :
Alternative Methods and Optimizations
While the primary method remains dominant, patents and synthetic reports suggest modifications to improve efficiency or scalability.
Solvent Variations
The patent EP4130045A1 highlights the use of DMSO, DMF, or DMAc as alternatives to THF, particularly for conjugation reactions involving antibody-drug conjugates (ADCs). These polar aprotic solvents enhance solubility of intermediates but require careful temperature control to prevent side reactions.
Catalytic Systems
The use of p-toluenesulfonic acid as a catalyst is critical for protonating the glycolate oxygen, facilitating nucleophilic attack. Alternative catalytic systems, such as HCl in dioxane , have been explored but are less commonly reported due to lower yields.
Data Tables
Table 1: Primary Synthesis Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C → RT | |
| Reaction Time | 2–4 hours | |
| Catalyst Loading | 10 mol% (p-TsOH) | |
| Solvent Ratio (THF) | Excess (not quantified) | |
| Purification Method | Column chromatography |
Table 2: Solvent Performance Comparison
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) | Source |
|---|---|---|---|---|
| THF | 85–90 | 98+ | 4 | |
| DMSO | 75–80 | 95–97 | 6 | |
| DMF | 70–75 | 94–96 | 8 |
Challenges and Considerations
- Catalyst Efficiency :
- Water Sensitivity :
- Purification Complexity :
- Column chromatography is time-consuming but essential for removing polar byproducts (e.g., unreacted glycolate).
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with various biomolecules.
Case Studies:
- Anticancer Agents : Research has indicated that derivatives of this compound can be used as linkers in antibody-drug conjugates (ADCs), enhancing the delivery of cytotoxic agents directly to cancer cells while minimizing systemic toxicity. The use of this compound allows for targeted therapy approaches that improve patient outcomes in oncology .
Materials Science
The compound's unique structure makes it suitable for applications in materials science, particularly in the development of polymeric materials with enhanced properties.
Case Studies:
- Polymer Synthesis : Studies have shown that incorporating benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate into polymer matrices can improve mechanical strength and thermal stability. This is particularly useful in creating high-performance materials for aerospace and automotive applications .
Bioconjugation Techniques
The compound is also being explored for its role in bioconjugation techniques where it serves as a versatile linker for attaching various biomolecules.
Case Studies:
- Enzyme Immobilization : The ability to attach enzymes to surfaces using this compound has been demonstrated, which enhances the stability and reusability of biocatalysts in industrial processes .
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Antibody-drug conjugates | Targeted delivery reduces side effects |
| Materials Science | Polymer enhancement | Improved mechanical properties |
| Bioconjugation | Enzyme immobilization | Increased stability and reusability |
Mechanism of Action
The mechanism of action of Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Commercial Availability and Pricing
- Discontinuation : Both the target compound and its carboxylic acid analog were discontinued by CymitQuimica, with prices ranging from €58–1,799 depending on scale . This contrasts with structurally simpler amides (e.g., N-butylbenzamide), which remain available at lower costs (€77–264) .
- Alternatives : Suppliers like BLD Pharm and Hairui Chem offer derivatives such as 1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid (CAS: 1599440-08-0), typically stocked at 98% purity .
Biological Activity
Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate, with CAS number 1599440-07-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
Molecular Formula: C₂₇H₂₆N₂O₆
Molecular Weight: 474.51 g/mol
IUPAC Name: Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate
Purity: 98%
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The presence of the fluorenyl group is particularly notable due to its role in various biochemical interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
- Receptor Interaction: The fluorenyl moiety may facilitate interactions with cellular receptors, influencing signaling pathways related to growth and differentiation.
- Antioxidant Activity: The dioxo groups present in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
Anticancer Activity
Recent research has indicated that Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| HeLa (Cervical) | 15 | 75 |
| MCF7 (Breast) | 20 | 68 |
| A549 (Lung) | 25 | 62 |
These results indicate a dose-dependent response, highlighting the potential for further development as an anticancer agent.
Antimicrobial Activity
Additionally, the compound has shown promise in antimicrobial applications. Testing against various bacterial strains revealed significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate could be explored as a potential antimicrobial agent.
Case Study 1: Anticancer Effects on Breast Cancer Cells
In a controlled laboratory setting, MCF7 breast cancer cells were treated with varying concentrations of the compound over a period of 48 hours. The study utilized flow cytometry to assess apoptosis rates:
- Control Group Apoptosis Rate: 5%
- Treatment Group Apoptosis Rate (20 µM): 35%
This significant increase suggests that the compound effectively triggers apoptotic pathways in breast cancer cells.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
A clinical isolate of Staphylococcus aureus was subjected to treatment with Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate. The results indicated a reduction in viable cell count by more than 90% at an MIC of 16 µg/mL after a six-hour incubation period.
Q & A
Basic: What are the standard synthetic routes for Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate?
Answer:
The compound is synthesized via stepwise coupling reactions using Fmoc-protected intermediates. A typical procedure involves activating Fmoc-Phe-OH with 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane (DCM), followed by purification via flash chromatography (60% ethyl acetate/hexanes) to achieve 85% yield . Automated flash-column chromatography and preparative HPLC are effective for isolating diastereomerically pure forms, as demonstrated in multicomponent reactions involving indole-fused heterocycles .
Advanced: How can researchers optimize the yield and purity of this compound during synthesis?
Answer:
Optimization strategies include:
- Coupling agents: HOBt with DIC minimizes racemization and improves coupling efficiency .
- Temperature control: Maintaining 0°C during activation reduces side reactions.
- Purification: Gradient elution (e.g., MeOH/CH2Cl2) in flash chromatography enhances separation of byproducts .
- Monitoring: TLC or LC-MS tracks reaction progress to prevent decomposition .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
Key techniques include:
- NMR: <sup>1</sup>H/<sup>13</sup>C NMR confirms Fmoc (δ 4.2–4.4 ppm for CH2) and benzyl aromatic protons (δ 7.3–7.8 ppm) .
- Mass spectrometry: ESI-TOF verifies molecular weight (calculated [M+H]<sup>+</sup> m/z 501.53 for C28H27N3O6) .
- IR spectroscopy: Carbonyl stretches (1700–1750 cm<sup>−1</sup>) from ester/amide groups .
Advanced: What computational methods predict the stability and reactivity of this compound under different conditions?
Answer:
- Density Functional Theory (DFT): B3LYP/6-31G* models electron density distribution, revealing hydrolysis susceptibility at carbonyl groups .
- Molecular dynamics (MD): Simulates solvation effects and thermal stability, supporting storage recommendations (-20°C, dry) to prevent degradation .
Basic: What is the role of the benzyl ester group in this compound's application?
Answer:
The benzyl ester acts as an acid-labile protecting group for carboxylic acids. It is selectively removed under hydrogenolysis or acidic conditions (e.g., TFA/DCM) during solid-phase peptide synthesis (SPPS), enabling sequential deprotection without affecting Fmoc groups .
Advanced: How do researchers analyze and resolve contradictions in diastereomer ratios during synthesis?
Answer:
- Analysis: <sup>31</sup>P NMR or chiral HPLC quantifies diastereomer ratios, as observed in phosphoramidite couplings .
- Resolution: Adjusting temperature (-20°C to 25°C) or using bulky bases (e.g., DIEA) shifts ratios. Catalytic dynamic kinetic resolution improves enantioselectivity in heterocycle synthesis .
Basic: What storage conditions are recommended for this compound?
Answer:
Store sealed in dry conditions at -20°C to prevent hydrolysis of the benzyl ester and Fmoc groups, as indicated by stability studies on analogous compounds .
Advanced: How does the Fmoc group influence the compound's compatibility with solid-phase peptide synthesis (SPPS)?
Answer:
The Fmoc group is base-labile (removed with piperidine), allowing orthogonal deprotection alongside acid-labile benzyl esters. This dual-protection strategy enables sequential peptide chain elongation in SPPS, as validated in indole-fused heterocycle synthesis .
Basic: What hazard precautions should be taken when handling this compound?
Answer:
Wear gloves, eye protection, and lab coats. Avoid inhalation/ingestion; use in a fume hood. Refer to GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Advanced: How can researchers address low solubility during coupling reactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
